

# Fullerene C60 vs. C70 in Photodynamic Therapy: A Comparative Guide

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## Compound of Interest

Compound Name: Fullerenes

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Photodynamic therapy (PDT) presents a promising frontier in cancer treatment, utilizing a photosensitizer, light, and oxygen to induce targeted cell death. Among the array of photosensitizers, **fullerenes**, particularly C60 and its larger analogue C70, have garnered significant attention due to their unique photophysical properties. This guide provides an objective comparison of C60 and C70 for PDT applications, supported by experimental data, to aid researchers in the selection and design of next-generation fullerene-based photosensitizers.

## Photophysical and Photochemical Properties

The efficacy of a photosensitizer is fundamentally linked to its ability to absorb light and generate reactive oxygen species (ROS). Both C60 and C70 exhibit high triplet state quantum yields, a prerequisite for efficient ROS production. However, there are key differences in their absorption spectra and the nature of the ROS they generate.

C70 possesses a higher absorption intensity in the visible region of the electromagnetic spectrum compared to C60.<sup>[1]</sup> This broader and stronger absorption is advantageous for PDT as it allows for the use of light at wavelengths that can penetrate deeper into biological tissues. The triplet excited state of C70 also has a longer lifetime in some solvents compared to C60, which can contribute to more efficient energy transfer to molecular oxygen.<sup>[1]</sup>

While both **fullerenes** can generate singlet oxygen ( $^1\text{O}_2$ ), a key cytotoxic agent in PDT, the dominant ROS species can differ depending on the fullerene core and its functionalization.<sup>[1]</sup> For instance, in a study comparing polyethylene glycol (PEG)-conjugated C60 and C70, the C60 derivative was found to be more efficient at photo-induced DNA damage, suggesting a potentially higher quantum yield of ROS generation in that specific context, despite C70's superior light absorption.<sup>[1]</sup> This highlights that the choice of functionalization plays a crucial role in modulating the photochemical activity of the fullerene core.

Table 1: Comparison of Photophysical Properties

Property	Fullerene C60	Fullerene C70	Significance in PDT
Absorption in Visible Region	Lower	Higher <sup>[1]</sup>	Enhanced light absorption, potentially allowing for deeper tissue penetration.
Triplet State Quantum Yield	Near unity (in organic solvents)	Near unity (in organic solvents)	High efficiency in generating the excited state required for ROS production.
Triplet State Lifetime	Shorter (e.g., 133 $\mu\text{s}$ in benzene) <sup>[1]</sup>	Longer (e.g., > 2.2 ms in benzene) <sup>[1]</sup>	A longer lifetime can lead to more efficient energy transfer to oxygen.
Primary ROS Generation	Can be modulated by functionalization; some derivatives show high $^1\text{O}_2$ and $\text{O}_2^{\bullet-}$ generation. <sup>[1]</sup>	Can be modulated by functionalization; some derivatives favor $^1\text{O}_2$ generation. <sup>[1]</sup>	The type of ROS generated can influence the mechanism of cell death.

## In Vitro Efficacy: Cellular Uptake and Cytotoxicity

The effectiveness of a fullerene-based photosensitizer in a biological system is contingent on its ability to be taken up by cancer cells and to induce cell death upon photoirradiation. Pristine

**fullerenes** are highly hydrophobic and require functionalization to be dispersed in aqueous environments and to facilitate cellular internalization.

While direct comparative studies on the cellular uptake of identically functionalized C60 and C70 are limited, the general mechanisms of nanoparticle uptake by cells are relevant. These mechanisms include endocytosis, phagocytosis, and passive diffusion, and are influenced by the size, charge, and surface chemistry of the fullerene derivative.

In terms of phototoxicity, both C60 and C70 derivatives have demonstrated significant efficacy in various cancer cell lines. For example, a study on PEGylated derivatives found that C60-PEG induced more substantial DNA cleavage in the presence of an electron donor compared to C70-PEG, suggesting a different mechanism of action or higher ROS generation under those specific conditions.<sup>[1]</sup>

Table 2: Comparative In Vitro Performance Data (Example Study)

Parameter	C60-PEG	C70-PEG (isomer 1)	C70-PEG (isomer 2)
Photo-induced DNA Damage (% nicked form II)	28%	38%	25%
Relative Absorption at 528 nm	~1	~5.7	~4.0
Normalized DNA Damage (Damage/Absorption)	Higher	Lower	Lower

Data synthesized from a study by Yamakoshi et al., which suggests that despite lower light absorption, C60-PEG exhibited a higher quantum yield for DNA damage under the experimental conditions.<sup>[1]</sup>

## In Vivo Performance: Tumor Suppression

The ultimate test of a PDT agent is its efficacy in a living organism. In vivo studies involving tumor-bearing animal models are crucial for evaluating the biodistribution, tumor accumulation, and therapeutic effect of fullerene-based photosensitizers.

While several studies have demonstrated the potential of C60 derivatives in suppressing tumor growth in vivo, direct comparative studies with analogous C70 derivatives are not yet widely available. The effectiveness of in vivo PDT is influenced by factors such as the route of administration, the circulation half-life of the photosensitizer, its selective accumulation in tumor tissue, and the light delivery parameters.

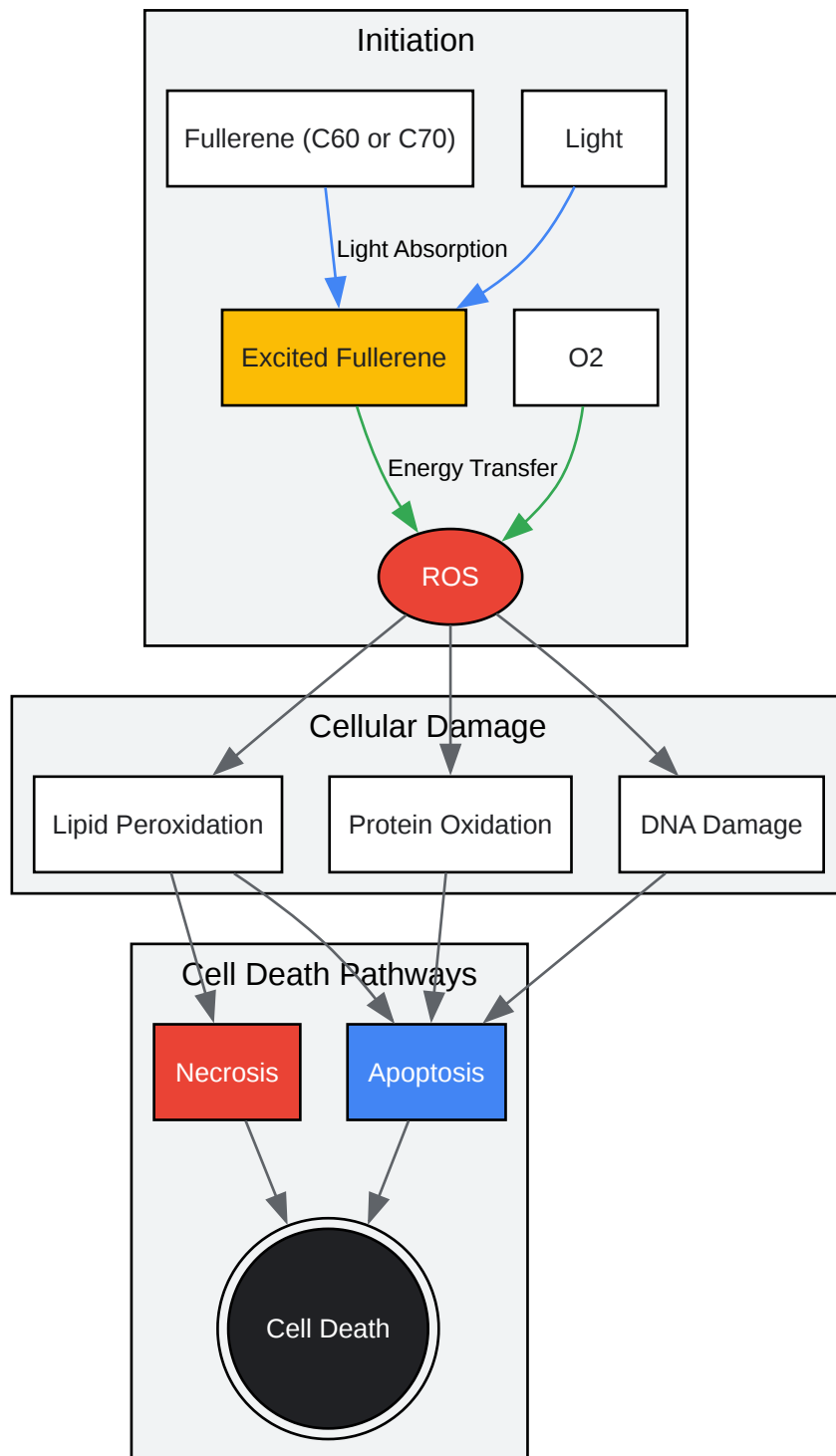
## Signaling Pathways in Fullerene-Mediated PDT

The cell death induced by fullerene-mediated PDT can occur through various mechanisms, including apoptosis and necrosis, which are triggered by distinct signaling pathways. The generation of ROS by photoactivated **fullerenes** leads to oxidative stress, which can damage cellular components such as lipids, proteins, and DNA, ultimately initiating cell death cascades.

In the absence of light, pristine **fullerenes** have been shown to modulate signaling pathways related to oxidative stress. For instance, C60 has been observed to be more active in influencing genes involved in oxidative stress and anti-inflammatory pathways compared to C70, which appeared more inert in one study.<sup>[2]</sup> Specifically, C60 was found to increase the expression of PPAR- $\gamma$ , a nuclear receptor with antioxidant functions, and NRF2, a key regulator of the antioxidant response.<sup>[2]</sup> How these differential effects on signaling pathways translate to the context of PDT, where massive ROS production is induced, requires further investigation.

The following diagram illustrates a generalized signaling pathway for PDT-induced cell death, which is applicable to both C60 and C70.

## Generalized Signaling Pathway for Fullerene-Mediated PDT

[Click to download full resolution via product page](#)*Generalized PDT Signaling Pathway*

## Experimental Protocols

To ensure the reproducibility and comparability of results, standardized experimental protocols are essential. Below are outlines of key experimental methodologies for evaluating and comparing fullerene-based photosensitizers.

### Singlet Oxygen Quantum Yield Determination

A common method for determining the singlet oxygen quantum yield ( $\Phi\Delta$ ) is through direct measurement of its near-infrared phosphorescence at approximately 1270 nm. Alternatively, indirect methods using chemical traps that react with singlet oxygen can be employed.

### Cellular Uptake Studies

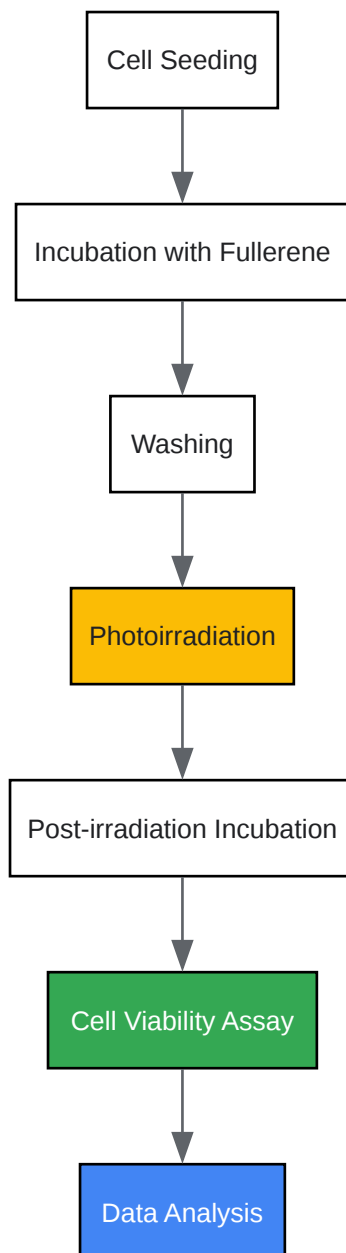
Quantitative analysis of fullerene uptake by cancer cells can be performed using techniques such as inductively coupled plasma mass spectrometry (ICP-MS) if the fullerene is tagged with a metal, or through fluorescence-based methods like flow cytometry and confocal microscopy if the fullerene derivative is fluorescent or conjugated to a fluorescent dye.

### In Vitro Phototoxicity Assay

The phototoxic effect of fullerene derivatives is typically assessed using cell viability assays such as the MTT or PrestoBlue assay. Cancer cells are incubated with the photosensitizer for a specific duration, followed by irradiation with light of a specific wavelength and dose. Cell viability is then measured at a set time point post-irradiation.

The following diagram illustrates a typical experimental workflow for in vitro PDT studies.

## Experimental Workflow for In Vitro PDT



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*In Vitro PDT Experimental Workflow*

## Conclusion and Future Perspectives

Both C60 and C70 **fullerenes** are highly promising candidates for photodynamic therapy. C70's superior light absorption in the visible spectrum presents a significant theoretical advantage. However, experimental evidence suggests that the overall PDT efficacy is a complex interplay

between the fullerene core, its functionalization, and the specific biological environment. The choice between C60 and C70 for developing a PDT agent will depend on the specific application, the desired mechanism of action, and the ability to optimize the properties of the functionalized fullerene.

Future research should focus on direct, systematic comparisons of C60 and C70 derivatives with identical functionalization to delineate the precise contribution of the fullerene core to PDT efficacy. Such studies, encompassing quantitative measurements of ROS generation, cellular uptake, and in vivo tumor suppression, will be invaluable for the rational design of the next generation of highly effective fullerene-based photosensitizers for cancer therapy.

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- To cite this document: BenchChem. [Fullerene C60 vs. C70 in Photodynamic Therapy: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074262#fullerene-c60-versus-c70-in-photodynamic-therapy-applications]

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